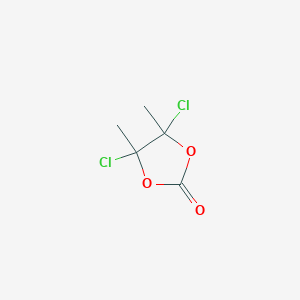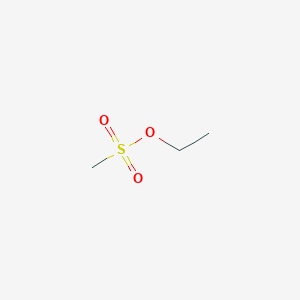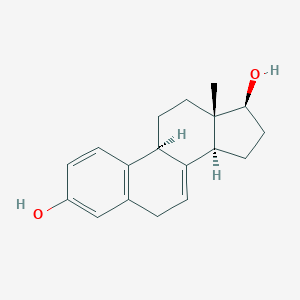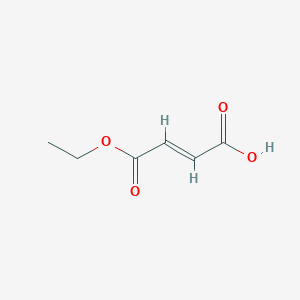
N,N-dimethyl-D-glucamine
Vue d'ensemble
Description
N,N-dimethyl-D-glucamine, also known as methylglucamine, is an organic compound that belongs to the class of amino sugars . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N,N-dimethyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents . It is used as a reagent in the synthesis of N,N-dimethyl-N-alkyl-D-glucaminium bromides which exhibit antimicrobial activity .
Molecular Structure Analysis
The molecular formula of N,N-dimethyl-D-glucamine is C8H19NO5 . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
N,N-dimethyl-D-glucamine has a molecular weight of 207.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact physical and chemical properties can be found in various chemical databases .Applications De Recherche Scientifique
Neuroprotective Agent : N,N-dimethyl-D-glucamine has shown potential in protecting against excitotoxic death in hippocampal neurons, as indicated by the study on Dimethyl Sulfoxide (DMSO) suppressing NMDA- and AMPA-induced ion currents and calcium influx in neurons (Lu & Mattson, 2001).
Hematological Impact : Exposure to N,N-dimethylformamide, a related compound, can lead to the formation of N-methylcarbamoylated adducts at the N-terminal valine of hemoglobin, indicating a potential hematological effect (Angerer, Göen, Krämer, & Käfferlein, 1998).
Surfactant Production : N-Alkyl glucamines can react with α,ω-diepoxides to yield gemini surfactants, illustrating its use in surfactant production (Warwel, Brüse, & Schier, 2004).
Antileishmanial Drug : Meglumine antimonate (Glucantime), used in leishmaniasis treatment, is produced by the reaction of pentavalent antimony with N-methyl-D-glucamine (Roberts, McMurray, & Rainey, 1998).
Biochemical Assays : N-methyl-D-glucamine has been evaluated as a buffer for alkaline phosphatase assays in serum, indicating its use in biochemical analysis (Lewandrowski, Lee-Lewandrowski, Bowers, & McComb, 1992).
Catalysis in Organic Chemistry : N,N-dimethyl-D-glucosamine has been used as an efficient ligand for copper-catalyzed Ullmann-type coupling of N-H heterocycles with aryl halides (Wei et al., 2018).
Bio-Based Chemical Production : It has been involved in the reductive deamination of glutamic acid to produce bio-based dimethyl glutarate and methylamines (De Schouwer, Cuypers, Claes, & Vos, 2017).
Effect on Cellular Ion Balance : N-methyl-D-glucamine's influence on cellular ion balance, particularly in the context of replacing extracellular sodium, has been studied (Mroz & Lechene, 1993).
Chemoselective Acylation : Lipase-catalyzed chemoselective N-acylation of amino-sugar derivatives in hydrophobic solvent, illustrating its role in enzymatic synthesis (Maugard, Remaud-Siméon, Pétré, & Monsan, 1997).
Hydrodynamic Chromatography : In a study, a hydrodynamic column chemically bonded with N-methyl-D-glucamine residues was used to characterize starch, demonstrating its application in chromatographic analysis (Klavons, Dintzis, & Millard, 1997).
Pharmacological Effects : Dimethyl Sulfoxide (DMSO), similar in structure to N,N-dimethyl-D-glucamine, has been studied for its pharmacological effects on astrocyte toxicity, potentially relevant to neuroprotection (Yuan et al., 2014).
Transcriptomic Alterations : Hepatic transcriptomic alterations caused by N,N-dimethyl-p-toluidine, a related compound, have been studied, which could have implications for understanding the effects of N,N-dimethyl-D-glucamine (Dunnick et al., 2017).
Safety and Hazards
Mécanisme D'action
Mode of Action
For instance, it can be used as a reactant to prepare water-soluble polymers for the selective removal of arsenic from aqueous water . It is also used in the development of various resins and gels containing N,N-Dimethyl-D-glucamine to remove different oxyanions .
Biochemical Pathways
For instance, glucosamine is a precursor for glycosaminoglycans, a major component of joint cartilage . Therefore, it’s plausible that N,N-Dimethyl-D-glucamine could have similar effects, although this needs further investigation.
Pharmacokinetics
1±450 °C), and solubility (slightly soluble in methanol when heated) suggest that it may have good bioavailability .
Result of Action
, it can be inferred that it may have a significant impact on the chemical composition of its environment.
Action Environment
The action, efficacy, and stability of N,N-Dimethyl-D-glucamine can be influenced by various environmental factors. For instance, its solubility increases when heated , suggesting that temperature can affect its action. Moreover, its pKa value of 13.47±0.20 indicates that it is a weak base , and thus, its ionization and, consequently, its reactivity may be influenced by the pH of the environment .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDYSSBTWBKII-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015492 | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
CAS RN |
76326-99-3 | |
| Record name | N,N-Dimethylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions N,N-Dimethylglucamine as a potential component in pharmaceutical formulations. What makes it suitable for this purpose?
A1: The research highlights the use of N,N-Dimethylglucamine as a pharmaceutically acceptable base in the formation of salts with antifungal compounds []. This suggests its potential role in enhancing the solubility and bioavailability of these drugs. Specifically, the article mentions its use alongside N-Methylglucamine (NMG) in forming salts with an unnamed antifungal compound of formula III []. This preference for N,N-Dimethylglucamine and NMG likely stems from their ability to form stable salts, potentially improving the drug's formulation and delivery.
Q2: Can you explain the research surrounding the production of N,N-Dimethylglucamine?
A2: While one of the provided papers focuses on the use of N,N-Dimethylglucamine in pharmaceutical formulations, the other specifically details a catalytic process for its production []. Although the abstract lacks specifics about the process itself, the title implies a method for synthesizing N,N-Dimethylglucamine from N-Methylglucamine. This suggests research efforts aimed at developing efficient and potentially cost-effective methods for producing this valuable compound for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



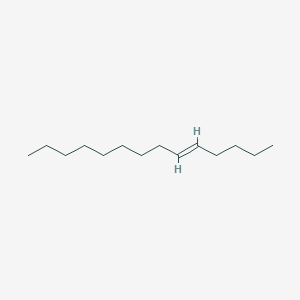
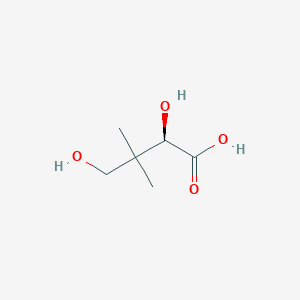

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

